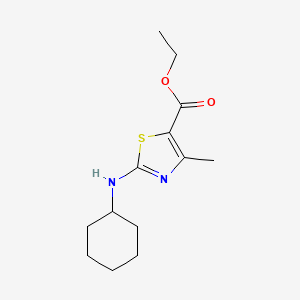

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVIJZYCWQYJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can form sulfoxides or sulfones using reagents like hydrogen peroxide.

- Reduction : The ester group can be converted to alcohols using lithium aluminum hydride (LiAlH).

- Substitution : The amino group can engage in nucleophilic substitution reactions.

These properties make it valuable in organic synthesis and materials science.

Biology

The compound has been investigated for its potential bioactive properties , particularly in the following areas:

- Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through enzyme modulation.

A notable case study involved testing thiazole derivatives for their ability to inhibit xanthine oxidase, an enzyme linked to gout. Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate exhibited promising results in this regard.

Medicine

In medicinal chemistry, the compound is being studied for its potential therapeutic effects:

- Drug Development : It has been evaluated for its role in developing new pharmaceuticals targeting specific diseases.

Research indicates that compounds with similar structures can modulate biological pathways effectively, making this compound a candidate for further pharmacological studies.

Industrial Applications

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Core Thiazole Modifications

- Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate (): Features an acetamido group at position 2. The synthesis involves acetylation of the amino group using acetic anhydride, yielding 74% after recrystallization.

- Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate (): Incorporates a Boc-protected alanine moiety. X-ray crystallography reveals a trans orientation of the amide N–H relative to the thiazole sulfur, a conformation that may influence hydrogen-bonding interactions in biological systems .

Antidiabetic Activity

- 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) (): Demonstrates significant glucose-lowering effects in STZ-induced diabetic rats. The chlorobenzyl group is essential for activity, suggesting electron-withdrawing substituents enhance target engagement. In contrast, the cyclohexylamino group’s bulky, lipophilic nature may favor different pharmacokinetic profiles .

Enzyme Inhibition

- Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (Cpd W) (): Acts as an IRES inhibitor with 97.9% purity. The benzoxazolylthio group confers specificity for RNA regulatory elements, a mechanism distinct from cyclohexylamino-derived compounds .

- TEI-6720 (): Inhibits xanthine oxidase (IC₅₀ = 0.34 µM), highlighting the role of aromatic substituents in enzyme interaction. Cyclohexylamino’s aliphatic nature may reduce affinity for similar targets .

Structural Analogues in Drug Development

- Febuxostat Impurities (): Derivatives like ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Impurity XIII) emphasize the impact of alkoxy and formyl groups on metabolic stability. Such modifications contrast with the target compound’s cyclohexylamino group, which may reduce oxidative metabolism .

Data Table: Key Thiazole Analogues

Actividad Biológica

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 1030201-03-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate exhibit various biological activities primarily through enzyme inhibition and antioxidant properties. For instance, thiazole derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, which is relevant for conditions like gout.

Xanthine Oxidase Inhibition

A study on related thiazole derivatives demonstrated that certain compounds exhibited significant xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM. This suggests that ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate may also possess similar inhibitory effects, potentially aiding in conditions characterized by elevated uric acid levels .

Biological Activity

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives can possess antimicrobial activity against various bacterial strains. For example, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .

Case Study 1: Antioxidant and Antimicrobial Activity

A series of thiazole derivatives were evaluated for their antioxidant and antimicrobial activities. Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate was included in a broader study assessing the biological efficacy of thiazole compounds. The results indicated promising antibacterial activity against E. coli and S. aureus with MIC values indicating effective inhibition .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazole derivatives highlighted that modifications on the thiazole ring significantly influenced their biological activities. The presence of a cyclohexylamino group was associated with enhanced binding affinity to target enzymes such as xanthine oxidase, suggesting that ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate could be optimized for better pharmacological effects .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate?

The compound is synthesized via nucleophilic substitution reactions. A representative method involves refluxing substituted ethyl thiazole carboxylate derivatives (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) with cyclohexylamine in a methanol/water mixture under basic conditions (e.g., potassium carbonate). Purification typically involves recrystallization or column chromatography to isolate the final product . For analogs, sodium acetate in acetic acid is used to facilitate cyclization and Schiff base formation in related thiazole derivatives .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures. For example, conformational analysis of similar thiazole derivatives revealed transorientations of amide N–H groups relative to the thiazole sulfur, critical for validating hydrogen-bonding networks . Data collection typically involves a Bruker D8 VENTURE diffractometer, with refinement parameters like and reported for validation .

Q. What analytical techniques are critical for characterizing physicochemical properties?

Key techniques include:

- HPLC/MS : To assess purity (>97%) and confirm molecular weight.

- NMR : - and -NMR to verify substituent positions (e.g., cyclohexylamino group).

- Melting point : Determined via capillary methods (e.g., 40°C for related thiazole esters) .

- Solubility : Evaluated in solvents like DMSO or methanol (e.g., 0.97 g/L in water at 25°C) .

Table 1: Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 40°C | Capillary |

| Solubility (25°C) | 0.97 g/L (water) | Gravimetric |

| Density | 1.502 g/cm³ | Pycnometry |

Q. How are in vivo models like STZ-induced diabetic rats used to evaluate bioactivity?

Neonatal NIDDM models involve administering streptozotocin (STZ) to induce hyperglycemia. Test compounds are administered orally, and blood glucose levels are monitored over 7–14 days. For example, a chlorobenzyl-substituted analog reduced glucose levels by 45% in STZ rats, highlighting the role of substituent hydrophobicity in activity .

Advanced Research Questions

Q. How do substituents on the amino group influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, cyano) enhance hypoglycemic activity. For instance, replacing benzyl with chlorobenzyl in analogs increased potency by 2-fold in diabetes models, likely due to improved target binding (e.g., insulin receptor kinase) . Conversely, bulky substituents (e.g., isobutoxy) may reduce bioavailability due to steric hindrance .

Q. What challenges arise in refining crystal structures of thiazole derivatives?

Q. How can molecular docking elucidate interactions with biological targets like IRES inhibitors?

Docking studies (e.g., AutoDock Vina) identify binding poses in target pockets. For the IRES inhibitor cpd_W (a thiazole derivative), hydrophobic interactions with the HCV IRES domain and hydrogen bonds with Glu220 were critical for activity . MD simulations (AMBER) further validated stability over 100 ns trajectories .

Q. What methodologies resolve contradictions in biological activity across analogs?

Discrepancies arise from assay conditions (e.g., cell type, concentration). For example, a cyano-substituted analog showed potent ELISA-based VEGF inhibition (IC₅₀ = 1.2 µM) but weak activity in cell proliferation assays due to poor membrane permeability . Cross-validation using orthogonal assays (e.g., SPR, ITC) is recommended .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.